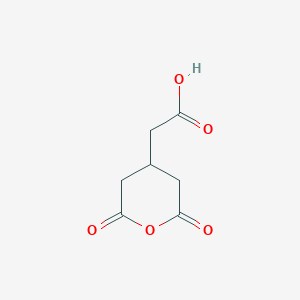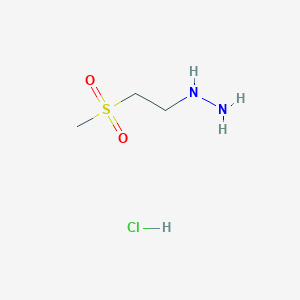![molecular formula C7H5N3O2 B1442997 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1005206-17-6](/img/structure/B1442997.png)
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrrolo[2,3-d]pyrimidine, a class of compounds that have been intensively studied and used successfully for the solution of real problems of medicinal chemistry and molecular biology .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been well studied. For instance, two variants have been discussed for the synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which are converted by intramolecular cyclization under the influence of sodium methoxide to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolo[2,3-d]pyrimidine core. This core structure is a key feature that contributes to the compound’s biological activity .
Chemical Reactions Analysis
“this compound” and its derivatives have been shown to undergo various chemical reactions. For example, treatment of these compounds with bases can cause intramolecular cyclization with participation of the aldehyde and methylene groups .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of 7H-Tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and Related Compounds
7H-Pyrrolo[2,3-D]pyrimidine derivatives have been synthesized through various methods, including cyclocondensation and diazotization. These derivatives are studied for their potential as intermediates in the creation of other complex molecules (Dave & Shah, 1998).
Applications in Medicinal Chemistry
These compounds have been explored for their potential in drug design, particularly as antifolates and dihydrofolate reductase (DHFR) inhibitors. This includes research into compounds like N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, showing promise as antitumor agents (Gangjee et al., 2007).
Development of Antimalarial Drugs
Studies on compounds like 7-(5-Methylsulfanyl-β-d-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine monohydrate have been conducted to evaluate their potential as antimalarial drugs (Gainsford, Fröhlich & Evans, 2010).
Creation of Novel Organic Compounds
Research into the synthesis of isomeric triazolopyrrolopyrimidines and related compounds demonstrates the versatility of 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid in organic chemistry, contributing to the development of new organic compounds with potential pharmaceutical applications (Dave & Shah, 2000).
Exploration in Antitumor and Antifolate Research
Antitumor Activity
Studies have been conducted on analogues of 7H-Pyrrolo[2,3-D]pyrimidine for their antitumor properties, showing significant inhibitory activity against human DHFR and tumor cell growth (Gangjee et al., 2000).
Targeted Drug Development
Research has shown that these compounds can be designed to specifically target tumor cells, highlighting their potential in developing more effective cancer treatments with fewer side effects (Wang et al., 2013).
Diverse Applications in Chemistry and Biology
Synthesis of Complex Molecules
Research into the synthesis of 5,7-Disubstituted 7H-Pyrrolo[2,3-d]Pyrimidin-4(3H)-ones and their derivatives underlines the importance of this compound in producing complex molecules with potential biological activity (Dave & Patel, 2014).
Potential in Antibacterial Applications
Some derivatives of 7H-Pyrrolo[2,3-D]pyrimidine have been synthesized and evaluated for their antibacterial activity, showcasing their potential in the development of new antibacterial agents (Vazirimehr et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds in the pyrrolopyrimidine class have been reported to inhibit kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them.
Mode of Action
Kinase inhibitors typically work by binding to the kinase’s active site, preventing it from attaching to its substrate and carrying out its function .
Biochemical Pathways
Kinase inhibitors generally affect signal transduction pathways, which are critical for cellular communication and response to external stimuli .
Result of Action
Kinase inhibitors, in general, can disrupt cell signaling pathways, potentially leading to a variety of effects such as slowed cell growth or induced cell death .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and activity of many chemical compounds .
Orientations Futures
The future directions for research on “7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid” and its derivatives are promising. These compounds have been identified as potential antiviral agents against flaviviruses such as Zika virus and dengue virus . Further exploration of the core structures and appended rings and elucidation of the molecular target are warranted .
Propriétés
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVBAOOXLRAOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725513 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005206-17-6 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90725513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)












![2-[(4-Aminocyclohexyl)oxy]benzonitrile hydrochloride](/img/structure/B1442935.png)